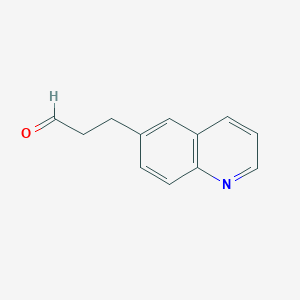

3-(Quinolin-6-yl)propanal

Overview

Description

“3-(Quinolin-6-yl)propanal” is a chemical compound with the molecular formula C12H11NO . It has a molecular weight of 185.22 . The compound is also known as 6-Quinolinepropanal and 3-(6-Quinolyl)propanal .

Synthesis Analysis

Quinoline derivatives are synthesized using various methods . Classical synthesis protocols such as Gould–Jacob, Friedländer, Ptzinger, Skraup, Doebner von Miller, and Conrad Limpach are commonly used . Other methods include transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions .Molecular Structure Analysis

The molecular structure of “this compound” consists of a quinoline ring attached to a propanal group . The quinoline ring is a bicyclic compound containing a benzene ring fused with a pyridine ring .Physical and Chemical Properties Analysis

The boiling point of “this compound” is predicted to be 328.4±17.0 °C, and its density is predicted to be 1.133±0.06 g/cm3 . The pKa value is predicted to be 5.05±0.10 .Scientific Research Applications

Anticancer Activities

Derivatives of quinoline, such as certain 3-phenylquinolinylchalcone derivatives, have been synthesized and evaluated for their antiproliferative activities against cancer cell lines. These compounds have shown potential as lead compounds for the development of anticancer drugs due to their significant inhibitory effects on non-small cell lung cancers and breast cancers. One compound, in particular, exhibited higher activity than the positive control, topotecan, in inhibiting the growth of specific cancer cell lines, indicating its potential for further development as an anticancer agent (Tseng et al., 2013).

Corrosion Inhibition

Quinoxaline-based propanone derivatives have been explored as inhibitors of mild steel corrosion in hydrochloric acid environments. These compounds effectively reduce the corrosion rate, acting as mixed-type inhibitors and suggesting their application in corrosion protection technologies (Olasunkanmi & Ebenso, 2019).

HIV-1 Replication Inhibition

2-(Quinolin-3-yl) acetic acid derivatives have been identified as allosteric HIV-1 integrase inhibitors, blocking multiple steps of HIV-1 integration. These compounds disrupt integrase interactions with viral DNA and its cellular cofactor, exhibiting a cooperative inhibition of HIV-1 replication. This multifunctional mechanism of action positions these derivatives as promising candidates for antiretroviral therapy development (Kessl et al., 2012).

Pesticidal Activities

New quinoxaline derivatives have been synthesized and shown to possess various pesticidal activities, including herbicidal, fungicidal, and insecticidal properties. This highlights the potential of quinoline derivatives in the development of new pesticides and pharmaceuticals targeting a range of agricultural pests and diseases (Liu et al., 2020).

Mechanism of Action

Target of Action

Quinoline derivatives, which include 3-(quinolin-6-yl)propanal, are known to have a wide range of biological activities . They are utilized in various areas of medicine and are present in numerous biological compounds .

Mode of Action

Quinolines are known to inhibit dna synthesis by promoting the cleavage of bacterial dna gyrase and type iv topoisomerase, ultimately leading to rapid bacterial death .

Biochemical Pathways

Quinoline derivatives are known to exhibit a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .

Result of Action

Given the wide range of biological activities exhibited by quinoline derivatives, it can be inferred that the compound may have diverse effects at the molecular and cellular levels .

Properties

IUPAC Name |

3-quinolin-6-ylpropanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO/c14-8-2-3-10-5-6-12-11(9-10)4-1-7-13-12/h1,4-9H,2-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQNNNVCWYUWVCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)CCC=O)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30629006 | |

| Record name | 3-(Quinolin-6-yl)propanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30629006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

476660-18-1 | |

| Record name | 3-(Quinolin-6-yl)propanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30629006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

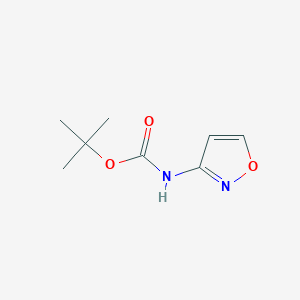

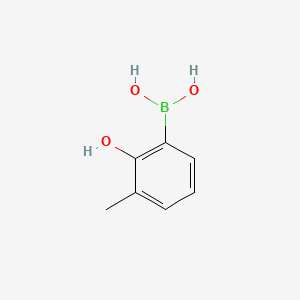

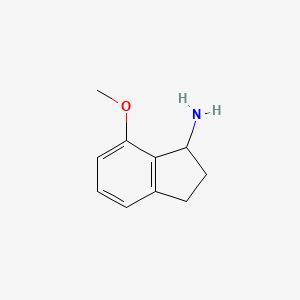

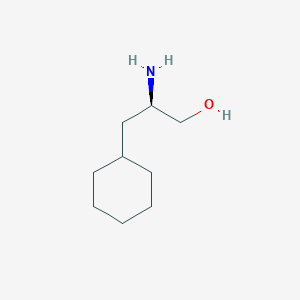

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

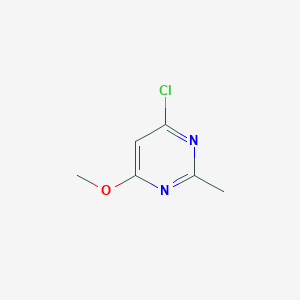

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[Dimethyl-[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silyl]oxy-methoxy-dimethylsilane](/img/structure/B1592321.png)

![7-Methyl-1,3-dihydroimidazo[4,5-B]pyridin-2-one](/img/structure/B1592326.png)

![2-Chlorobenzo[d]thiazole-5-carbonitrile](/img/structure/B1592330.png)